molecular formula C9H18F2N2O2 B6229632 tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate CAS No. 2357047-22-2

tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate

Cat. No. B6229632
CAS RN: 2357047-22-2
M. Wt: 224.2
InChI Key:
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Description

Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate (TBDM) is a novel synthetic compound with an array of potential applications in scientific research. TBDM is an organic molecule composed of carbon, hydrogen, nitrogen, and fluorine atoms, and is derived from the reaction of tert-butyl isocyanate and 3-amino-2,2-difluoropropyl-N-methylcarbamate. This compound is a member of the isocyanate family and is considered to be an organofluorine compound due to its fluorine content.

Scientific Research Applications

Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and antibacterial activity. In enzyme inhibition studies, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been shown to effectively inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission. In drug delivery studies, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been used to deliver drugs to targeted areas in the body, such as the brain or the liver. Finally, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to possess antibacterial activity against a number of bacterial species, including E. coli and S. aureus.

Mechanism of Action

Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate works by binding to the active site of enzymes, thus preventing them from catalyzing their reactions. In drug delivery studies, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to bind to the active sites of proteins, allowing it to transport drugs to their desired targets. Finally, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to disrupt the cell membrane of bacteria, resulting in cell death.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to have a variety of biochemical and physiological effects. In enzyme inhibition studies, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to effectively inhibit the activity of enzymes such as acetylcholinesterase, thus preventing neurotransmission. In drug delivery studies, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to effectively transport drugs to their desired targets, thus allowing for more targeted and effective drug delivery. Finally, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has been found to possess antibacterial activity, thus preventing the growth of bacteria.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has several advantages and limitations for lab experiments. One of the main advantages of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is its high solubility in water, which makes it an ideal compound for use in aqueous solutions. Additionally, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is relatively stable, making it suitable for long-term storage and use. However, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is also highly reactive, and thus must be handled with caution. Furthermore, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate can be toxic to humans in high concentrations, and thus must be used with proper safety precautions.

Future Directions

The potential applications of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate are vast, and there are numerous directions for future research. One potential direction for future research is the development of more efficient methods for synthesizing tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate. Additionally, further research into the mechanisms of action of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate could lead to the development of more effective enzyme inhibitors and drug delivery systems. Additionally, further research into the antibacterial activity of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate could lead to the development of more effective antibacterial agents. Finally, further research into the biochemical and physiological effects of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate could lead to the development of novel therapeutic agents.

Synthesis Methods

Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate can be synthesized in a two-step process. First, tert-butyl isocyanate is reacted with 3-amino-2,2-difluoropropyl-N-methylcarbamate in the presence of a catalyst such as triethylamine. This reaction results in the formation of a tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate intermediate, which is then reacted with a base such as potassium hydroxide to produce tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-amino-2,2-difluoropropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-amino-2,2-difluoropropanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate and 3-amino-2,2-difluoropropanol in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in hydrochloric acid and stir at room temperature for several hours.", "Step 6: Neutralize the reaction mixture with sodium bicarbonate and extract the product with dichloromethane.", "Step 7: Concentrate the organic layer and purify the final product by column chromatography." ] }

CAS RN

2357047-22-2

Product Name

tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate

Molecular Formula

C9H18F2N2O2

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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